REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[C:4]([NH2:12])=[CH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.[C:13]([N:17]=[C:18]=S)([CH3:16])([CH3:15])[CH3:14]>>[C:13]([NH:17][C:18]1[N:2]([CH3:1])[C:3]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=2[N:12]=1)([CH3:16])([CH3:15])[CH3:14]
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
|
CNC=1C(=CC(=CC1)[N+](=O)[O-])N
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Name
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|
Quantity
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1.67 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)N=C=S
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)NC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |